molecular formula C12H24N2O2 B2859520 (S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate CAS No. 1286207-19-9

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate

Cat. No.: B2859520
CAS No.: 1286207-19-9
M. Wt: 228.336
InChI Key: ZAKSXYZRRWKMGM-JTQLQIEISA-N
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Description

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is a carbamate derivative, featuring a pyrrolidinyl ring substituted with an isopropyl group and a tert-butyl carbamate ester.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-isopropylpyrrolidin-3-amine as the starting material.

  • Reaction Steps: The amine group is first activated using a suitable activating agent, such as diethyl chlorophosphate .

  • Carbamate Formation: The activated amine is then reacted with tert-butyl chloroformate to form the carbamate ester.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods:

  • Batch Production: The compound is produced in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.

  • Scale-Up: Industrial-scale production involves scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrolidin-3-one derivatives .

  • Reduction: Reduction reactions can lead to the formation of amine derivatives .

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrrolidin-3-one derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted carbamates.

Scientific Research Applications

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules .

  • Biology: The compound is used in the study of enzyme inhibitors and biomolecular interactions .

  • Medicine: It serves as a precursor in the development of therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and polymer additives .

Mechanism of Action

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is compared with other similar compounds, such as tert-butyl 1-ethylpyrrolidin-3-ylcarbamate and tert-butyl 1-methylpyrrolidin-3-ylcarbamate . The presence of the isopropyl group in the compound provides unique chemical and biological properties, distinguishing it from its analogs.

Comparison with Similar Compounds

  • tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

  • tert-Butyl 1-methylpyrrolidin-3-ylcarbamate

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Properties

IUPAC Name

tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSXYZRRWKMGM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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